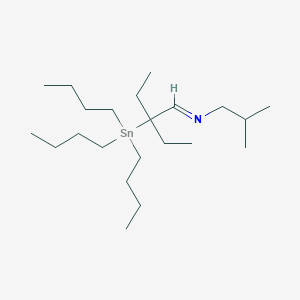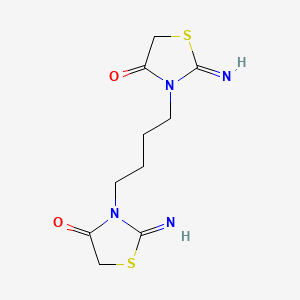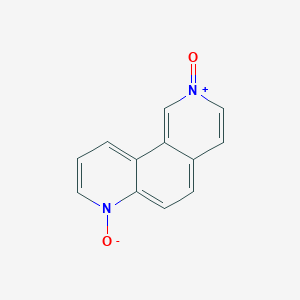
2,7-Phenanthroline, 2,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Phenanthroline, 2,7-dioxide is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are known for their rigid planar structures and their ability to act as chelating ligands, forming stable complexes with various metal ions . This compound is of significant interest in coordination chemistry and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Phenanthroline, 2,7-dioxide typically involves the oxidation of 2,7-phenanthroline. One common method is the reaction of 2,7-phenanthroline with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Phenanthroline, 2,7-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert the compound back to its parent phenanthroline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various phenanthroline oxides, while substitution reactions can yield a wide range of functionalized phenanthroline derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,7-Phenanthroline, 2,7-dioxide involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical pathways. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . This property is particularly useful in the development of metal-based drugs for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A widely studied ligand in coordination chemistry, known for its strong binding affinity to metal ions.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with similar chelating properties but different steric and electronic effects due to the presence of methyl groups.
Uniqueness
2,7-Phenanthroline, 2,7-dioxide is unique due to its specific oxidation state and the position of the oxygen atoms on the phenanthroline ring. This configuration imparts distinct chemical and physical properties, such as increased electron density and altered coordination behavior, making it suitable for specialized applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
61564-20-3 |
|---|---|
Molekularformel |
C12H8N2O2 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
7-oxido-2,7-phenanthrolin-2-ium 2-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-5-9-3-4-12-10(11(9)8-13)2-1-6-14(12)16/h1-8H |
InChI-Schlüssel |
IPCFMXZBNKOMOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=CC=C3C=C[N+](=O)C=C3C2=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
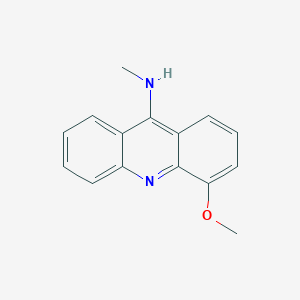
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)
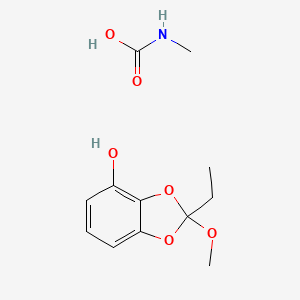
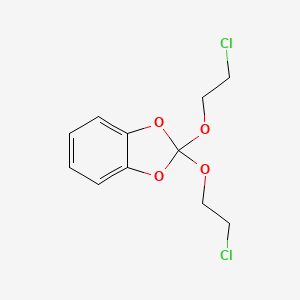
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
